molecular formula C7H2Cl2F4S B1410503 1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene CAS No. 1805480-03-8

1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene

Cat. No.: B1410503
CAS No.: 1805480-03-8
M. Wt: 265.05 g/mol
InChI Key: XMEUXBNUVGLWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into a pre-functionalized benzene ring. One common method involves the reaction of 1,3-dichloro-5-fluorobenzene with trifluoromethylthiolating agents under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzene derivatives with modified functional groups.

Scientific Research Applications

1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
  • 1,3-Dichloro-5-fluoro-2-(trifluoromethyl)benzene
  • 1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene

Uniqueness

1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

1,3-dichloro-5-fluoro-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4S/c8-4-1-3(10)2-5(9)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEUXBNUVGLWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)SC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.